An In-depth Technical Guide to N,N-Disubstituted 2-Aminoacetamides: A Case Study on 2-Amino-N,N-dimethylacetamide
An In-depth Technical Guide to N,N-Disubstituted 2-Aminoacetamides: A Case Study on 2-Amino-N,N-dimethylacetamide
A Note on the Subject Compound: This guide was initially intended to focus on 2-amino-N,N-dibenzylacetamide (CAS No. 151491-32-6). However, a comprehensive literature search revealed a significant lack of published data for this specific molecule. To provide a valuable and detailed technical resource that adheres to the core requirements of this request, we will use the closely related and well-documented compound, 2-amino-N,N-dimethylacetamide , as a representative model for the class of N,N-disubstituted 2-aminoacetamides. The principles of synthesis, analysis, and handling discussed herein are broadly applicable to its dibenzyl analog.
Introduction and Molecular Overview
N,N-disubstituted 2-aminoacetamides are a class of organic compounds characterized by a primary amino group (NH₂) attached to the alpha-carbon of an N,N-disubstituted acetamide functional group. This structural motif makes them valuable building blocks in medicinal chemistry and materials science. The primary amino group offers a reactive handle for further chemical modifications, while the tertiary amide provides stability and influences the molecule's polarity and solubility. Their derivatives have been explored for a range of biological activities, including antiprotozoal and antimicrobial properties.[1][2]
This guide provides a technical overview of the synthesis, properties, and handling of these compounds, with a specific focus on 2-amino-N,N-dimethylacetamide as a model system.
Chemical and Physical Properties
The physical and chemical properties of N,N-disubstituted 2-aminoacetamides are influenced by the nature of the substituents on the amide nitrogen. Below is a comparison of the properties of our model compound, 2-amino-N,N-dimethylacetamide, and the theoretically calculated properties for the target compound, 2-amino-N,N-dibenzylacetamide.
| Property | 2-Amino-N,N-dimethylacetamide | 2-Amino-N,N-dibenzylacetamide |
| CAS Number | 1857-19-8[3] | 151491-32-6 |
| Molecular Formula | C₄H₁₀N₂O[3] | C₁₆H₁₈N₂O |
| Molecular Weight | 102.14 g/mol [3] | 254.33 g/mol (Calculated) |
| IUPAC Name | 2-amino-N,N-dimethylacetamide[3] | 2-amino-N,N-dibenzylacetamide |
| Synonyms | N,N-Dimethylglycinamide[3] | N,N-Dibenzylglycinamide |
| Appearance | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Purification
A common and efficient method for the synthesis of N,N-disubstituted 2-aminoacetamides involves a two-step process starting from a secondary amine. This process includes an initial acylation with a protected amino acid derivative or a haloacetyl halide, followed by deprotection or substitution to reveal the primary amino group. A plausible route for synthesizing these compounds is the acylation of the corresponding secondary amine with chloroacetyl chloride, followed by an amination step.
Sources
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents [mdpi.com]
- 2. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-N,N-dimethylacetamide | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
